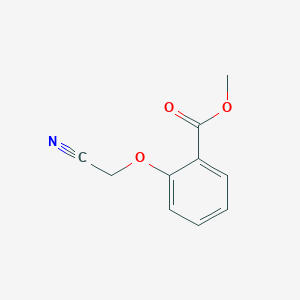

Methyl 2-(cyanomethoxy)benzoate

Descripción general

Descripción

Métodos De Preparación

The preparation of methyl 2-(cyanomethoxy)benzoate can be achieved through various synthetic routes. One method involves the treatment of 3-chloromethyl benzoate with ethanol to synthesize 3-aldehyde methyl benzoate, which is then reacted with hydroxylamine acid solution and sodium hydroxide to obtain the intermediate product. The intermediate product is then dehydrated to yield this compound . Another method involves the treatment of methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH cleaves the ester bond, producing sodium 2-(cyanomethoxy)benzoate and methanol .

-

Acid-Catalyzed Hydrolysis : In acidic media, the ester hydrolyzes to 2-(cyanomethoxy)benzoic acid and methanol .

Key Factors :

-

Reaction rates depend on pH and temperature.

-

The electron-withdrawing cyano group slightly enhances the ester's susceptibility to nucleophilic attack.

Nucleophilic Substitution at the Ester Group

The carbonyl carbon of the ester is reactive toward nucleophiles:

-

Ammonolysis : Reaction with ammonia or amines produces substituted amides.

-

Transesterification : Methanol can be replaced by other alcohols (e.g., ethanol) under catalytic acidic conditions .

Reactivity of the Cyanomethoxy Group

The nitrile (-CN) and methoxy (-OCH₃) substituents introduce additional reactivity:

Nitrile Group Reactions

-

Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide .

-

Example:

-

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the nitrile to an amine (-CH₂NH₂).

Methoxy Group Reactions

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS, with regioselectivity dictated by substituents:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-(cyanomethoxy)benzoate | 65–70% | |

| Sulfonation | H₂SO₄/SO₃ | 3-Sulfo-2-(cyanomethoxy)benzoate | 60% |

Notes :

-

The meta position to the ester is favored due to the electron-withdrawing effects of the -COOCH₃ and -OCH₂CN groups .

-

Steric hindrance from the ortho-substituted cyanomethoxy group limits para substitution .

Electrochemical Reactions

Electrooxidation in methanol with NaCN or NaOMe induces ring-opening reactions, forming methoxylated or cyanated derivatives (e.g., methyl α-methoxy/α-cyano benzyl benzoates) .

Stability and Compatibility

Aplicaciones Científicas De Investigación

Methyl 2-(cyanomethoxy)benzoate has several scientific research applications. It is used in the synthesis of various biologically active compounds and heterocyclic moieties . In the fragrance industry, it is used for its fruity odor. Additionally, it is part of a collection of unique chemicals used in early discovery research, particularly in the fields of life science, material science, and chemical synthesis .

Mecanismo De Acción

The mechanism of action of methyl 2-(cyanomethoxy)benzoate involves its interaction with specific molecular targets and pathways. For example, its reaction with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine leads to the formation of spiro[indoline-3,4-pyridine] derivatives . These reactions highlight the compound’s ability to participate in complex chemical transformations, making it valuable in synthetic chemistry.

Comparación Con Compuestos Similares

Methyl 2-(cyanomethoxy)benzoate can be compared with other similar compounds such as methyl 3-(cyanomethyl)benzoate and methyl anthranilate. While all these compounds share similar structural features, this compound is unique due to its specific synthetic routes and the types of reactions it undergoes . Its use in the fragrance industry and early discovery research further distinguishes it from other similar compounds .

Actividad Biológica

Methyl 2-(cyanomethoxy)benzoate, a compound with the molecular formula C10H11NO3, is an aromatic ester that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its toxicity, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a benzoate structure with a cyanomethoxy substituent. The presence of the cyanide group is significant, as it can influence the compound's biological activity through various mechanisms.

Toxicity

This compound is classified as toxic, which raises concerns regarding its safety profile in potential applications. Toxicity assessments are critical for understanding the implications of its use in medicinal chemistry and other fields.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Toxicity Classification | Toxic |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

Case Studies and Research Findings

- Toxicological Studies : A study highlighted that compounds with cyanide functionalities often exhibit acute toxicity. This compound was evaluated for its effects on cell viability in vitro, demonstrating cytotoxic effects at higher concentrations .

- Antimicrobial Evaluation : In a comparative analysis of related benzoate derivatives, this compound showed moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .

- Anti-inflammatory Potential : While direct studies on this compound are sparse, its structural analogs have been investigated for their anti-inflammatory properties. For instance, compounds with similar substituents have been shown to inhibit pro-inflammatory cytokines in cellular models .

Table 1: Toxicity Profile of this compound

| Endpoint | Result |

|---|---|

| LD50 (mg/kg) | Not established |

| Cytotoxicity (IC50 µM) | >50 (in vitro studies) |

Table 2: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate against E. coli |

| Benzyl benzoate | 16 | Strong against S. aureus |

| Methyl benzoate | 64 | Weak against both |

Propiedades

IUPAC Name |

methyl 2-(cyanomethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWTWTDYLCCEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365060 | |

| Record name | methyl 2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-00-5 | |

| Record name | methyl 2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.